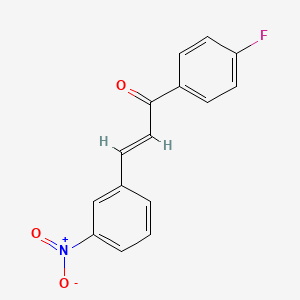
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate, is a derivative of 4H-pyran with potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical and physical properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related 4H-pyran derivatives typically involves multicomponent reactions (MCRs), which are efficient methods that allow the construction of complex molecules from simpler components in a single reaction vessel. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates were synthesized using isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile with BF3:OEt2 as a catalyst . Similarly, the synthesis of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate was achieved by a one-pot multicomponent reaction using urea as an organocatalyst . These methods could potentially be adapted for the synthesis of the compound of interest by substituting the appropriate starting materials.
Molecular Structure Analysis
X-ray crystallography has been a valuable tool in determining the molecular structure of 4H-pyran derivatives. For example, the crystal structure of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring and various supramolecular architectures due to hydrogen-bonding interactions . Similarly, the crystal structure of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate showed that the pyran ring is almost planar and the crystal structure is stabilized by hydrogen bonds and C-H...π interactions . These findings suggest that the compound of interest may also exhibit a planar pyran ring and similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of 4H-pyran derivatives with nucleophilic reagents has been explored, leading to the formation of various heterocyclic compounds. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different derivatives upon treatment with nucleophilic reagents such as malononitrile, hydrazine hydrate, and hydroxylamine hydrochloride . These reactions demonstrate the versatility of 4H-pyran derivatives in chemical synthesis, which could be relevant for the functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4H-pyran derivatives are influenced by their molecular structure. The conformational polymorphs of these compounds exhibit different physicochemical properties, which can be studied using spectroscopic methods like FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . The presence of substituents on the pyran ring, such as amino, cyano, and ester groups, can affect the molecule's dipole moment, electronic distribution, and intermolecular interactions, which in turn influence properties like solubility, melting point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Steric Hindrance and Conformational Analysis
Research on sterically hindered derivatives of the pyran family, such as 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, showcases the impact of substituent size and position on molecular conformation and intermolecular interactions. These structural nuances are crucial for understanding the behavior of such compounds in different environments and can inform the design of new molecules with desired physical and chemical properties (Nesterov et al., 2007).
Chemical Reactivity and Derivative Formation
The chemical reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents has been explored to generate various heterocyclic compounds. This work demonstrates the versatility of pyran derivatives as precursors in synthesizing complex organic structures, potentially useful in developing new drugs, materials, and chemical sensors (Harb et al., 1989).
Theoretical Analysis and Supramolecular Assemblies
DFT analysis of substituted 4H-pyran derivatives provides insight into the electronic structure and possible supramolecular assemblies these molecules can form. Such studies are instrumental in predicting the behavior of new materials and designing molecules with specific electronic or optical properties (Chowhan et al., 2020).
Antimicrobial and Anticoccidial Activity
Investigations into the biological activities of pyran derivatives reveal significant antimicrobial and anticoccidial properties. These findings highlight the potential of such compounds in developing new treatments for infections and diseases in both humans and animals (Georgiadis, 1976).
Green Synthesis Techniques
The microwave-assisted synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate using functional ionic liquid showcases advancements in green chemistry. These methods aim to reduce solvent use and energy consumption, aligning with sustainable practices in chemical synthesis (Yi et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
Related compounds, such as pyrazoline derivatives, have been reported to inhibit the activity of enzymes like acetylcholinesterase . This inhibition can affect the transmission of nerve pulses in both mammals and fish, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been reported to influence pathways involving reactive oxygen species (ros) and free radicals . These compounds can increase dramatically under cellular damage, affecting different cellular components negatively .
Result of Action
Related compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-8-12-14(16(20)22-2)13(11(7-18)15(19)23-12)9-4-3-5-10(17)6-9/h3-6,13H,8,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGSMFIVPKRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)
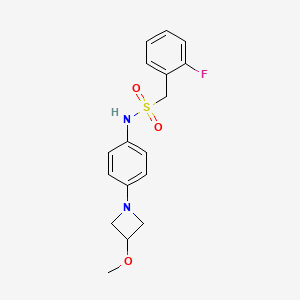
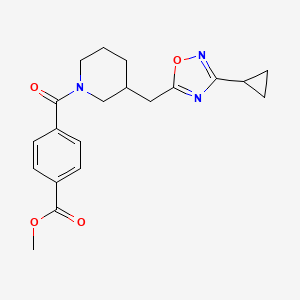
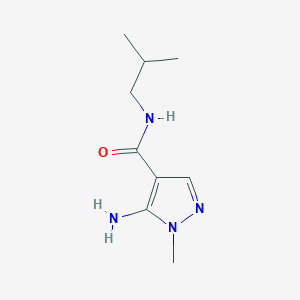

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)
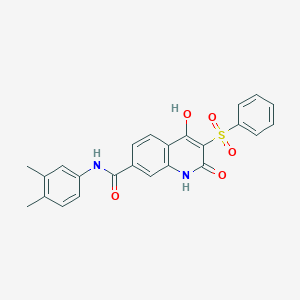
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

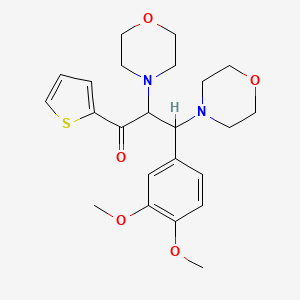
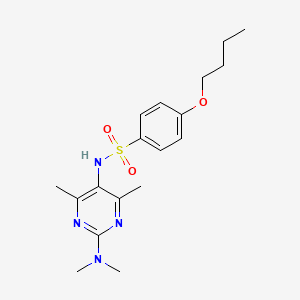
![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)
